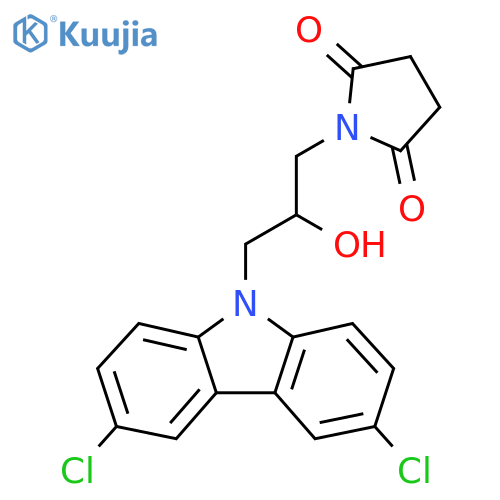Cas no 314052-84-1 (1-3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropylpyrrolidine-2,5-dione)

314052-84-1 structure
商品名:1-3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropylpyrrolidine-2,5-dione
1-3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropylpyrrolidine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1-3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropylpyrrolidine-2,5-dione
- SR-01000446842-1
- Oprea1_529349
- AKOS000631198
- 1-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)pyrrolidine-2,5-dione
- SCHEMBL16211052
- SR-01000446842
- HMS650D21
- AKOS024602489
- Oprea1_505926
- Z56801368
- 1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione
- ChemDiv1_022263
- 314052-84-1
- F1011-0198
- 1-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione
-
- インチ: 1S/C19H16Cl2N2O3/c20-11-1-3-16-14(7-11)15-8-12(21)2-4-17(15)22(16)9-13(24)10-23-18(25)5-6-19(23)26/h1-4,7-8,13,24H,5-6,9-10H2
- InChIKey: FOKLZWOYUGPGAL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C2C(=C1)C1C=C(C=CC=1N2CC(CN1C(CCC1=O)=O)O)Cl
計算された属性
- せいみつぶんしりょう: 390.0537978g/mol
- どういたいしつりょう: 390.0537978g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 533
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 62.5Ų
1-3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropylpyrrolidine-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1011-0198-4mg |
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
314052-84-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1011-0198-25mg |
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
314052-84-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1011-0198-1mg |
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
314052-84-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1011-0198-5μmol |
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
314052-84-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1011-0198-20mg |
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
314052-84-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1011-0198-3mg |
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
314052-84-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1011-0198-50mg |
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
314052-84-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1011-0198-2mg |
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
314052-84-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1011-0198-10mg |
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
314052-84-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1011-0198-10μmol |
1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione |
314052-84-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
1-3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropylpyrrolidine-2,5-dione 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
314052-84-1 (1-3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropylpyrrolidine-2,5-dione) 関連製品
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量